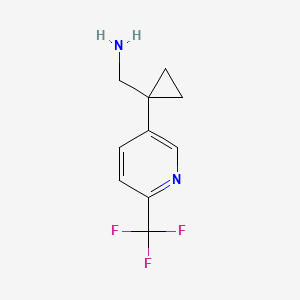![molecular formula C11H15N3O B12625235 (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one CAS No. 922178-65-2](/img/structure/B12625235.png)
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one is a heterocyclic compound that features a diazepane ring fused with a pyridine moiety
Méthodes De Préparation
The synthesis of (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine derivative and the diazepane ring.
Reaction Conditions: The pyridine derivative is reacted with a suitable diazepane precursor under controlled conditions to form the desired compound. Common reagents include bases and solvents that facilitate the reaction.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This involves the use of industrial reactors and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyridine oxide derivative, while reduction may produce a reduced diazepane ring.
Applications De Recherche Scientifique
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit enzyme activity or block receptor signaling.
Comparaison Avec Des Composés Similaires
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(Pyridin-2-yl)pyrimidine derivatives and 3-(Pyridin-2-yl)triimidazotriazine share structural similarities.
Uniqueness: The unique combination of the diazepane ring and pyridine moiety in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
922178-65-2 |
|---|---|
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
(3R)-3-(pyridin-2-ylmethyl)-1,4-diazepan-2-one |
InChI |
InChI=1S/C11H15N3O/c15-11-10(13-6-3-7-14-11)8-9-4-1-2-5-12-9/h1-2,4-5,10,13H,3,6-8H2,(H,14,15)/t10-/m1/s1 |
Clé InChI |
ZQDHZZZNDACKQK-SNVBAGLBSA-N |
SMILES isomérique |
C1CN[C@@H](C(=O)NC1)CC2=CC=CC=N2 |
SMILES canonique |
C1CNC(C(=O)NC1)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B12625154.png)


![4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625175.png)



![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)
![1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12625199.png)

![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)

